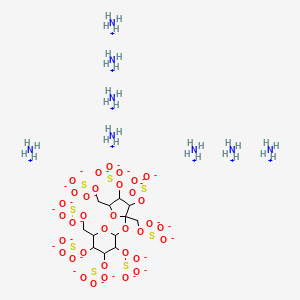

,3,4,6-Tetra-O-sulfo-beta-D-fructofuranosyl alpha-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octaammonium salt

説明

The compound 1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octaammonium salt (CAS 74135-13-0), also known as sucrose octasulfate octaammonium salt or sucrosofate ammonium, is a fully sulfated derivative of sucrose. It consists of a sucrose backbone with eight sulfate groups, neutralized by eight ammonium ions (NH₄⁺). This compound is primarily used as a reference standard for the drug Sucralfate, an aluminum-containing antiulcer agent . Its structural analogs differ primarily in counterions (e.g., sodium, potassium, aluminum), which influence physicochemical properties and applications.

特性

分子式 |

C12H46N8O35S8-16 |

|---|---|

分子量 |

1119.1 g/mol |

IUPAC名 |

octaazanium;trioxido-[4-(trioxido-λ4-sulfanyl)oxy-2,5-bis[(trioxido-λ4-sulfanyl)oxymethyl]-2-[3,4,5-tris[(trioxido-λ4-sulfanyl)oxy]-6-[(trioxido-λ4-sulfanyl)oxymethyl]oxan-2-yl]oxyoxolan-3-yl]oxy-λ4-sulfane |

InChI |

InChI=1S/C12H38O35S8.8H3N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11,13-36H,1-3H2;8*1H3/p-16 |

InChIキー |

RKZGDRZGMBUVHQ-UHFFFAOYSA-A |

正規SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS([O-])([O-])[O-])OS([O-])([O-])[O-])OS([O-])([O-])[O-])COS([O-])([O-])[O-])OS([O-])([O-])[O-])OS([O-])([O-])[O-])OS([O-])([O-])[O-])OS([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

製品の起源 |

United States |

準備方法

Reaction Conditions

Sulfation is conducted in a temperature-controlled reactor (40–65°C) under inert atmosphere to minimize side reactions. The molar ratio of disaccharide to sulfating agent is critical:

| Parameter | Optimal Value | Source |

|---|---|---|

| Sulfating agent | 8 equivalents of ClSO₃H | |

| Reaction temperature | 55–65°C | |

| Reaction time | 1–2 hours | |

| Solvent system | 2-picoline |

The use of 2-picoline over pyridine enhances yield (80–90%) by reducing side reactions, as demonstrated in patent WO1990002133A1. The sulfation mechanism proceeds via nucleophilic substitution, where hydroxyl groups on the disaccharide react with ClSO₃H to form sulfate esters.

Intermediate Isolation

Post-sulfation, the crude product is quenched with aqueous ammonia (14–28% w/v) at <25°C to neutralize excess acid and initiate ammonium salt formation. This step adjusts the pH to 7.5–8.0, ensuring complete protonation of sulfate groups. The intermediate sucrose octasulfate ammonium salt precipitates upon addition of ethanol or methanol and is isolated via filtration.

Formation of Octaammonium Salt

Neutralization and Crystallization

The ammonium salt is recrystallized from aqueous ethanol (50% v/v) to remove unreacted reagents and lower sulfated impurities. This step achieves 95–100% purity, as confirmed by elemental analysis and ion chromatography. The stoichiometry of ammonium ions is controlled by maintaining a 1:8 molar ratio between the sulfated disaccharide and ammonia during neutralization.

Large-Scale Production

Industrial reactors employ continuous stirring and phased reagent addition to ensure homogeneity. For example, adding sucrose octasulfate ammonium salt (30% w/v) to aluminum chlorohydrate in ethanol yields a viscid product, which is washed with ethanol to remove chloride ions. While this step is specific to sucralfate synthesis, analogous methods apply to the octaammonium salt by substituting aluminum with ammonium hydroxides.

Purification and Characterization

Chromatographic Techniques

Laboratory-scale purification uses ion-exchange chromatography (e.g., DEAE-Sephadex) to isolate the octaammonium salt from partially sulfated byproducts. High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) confirms homogeneity, while nuclear magnetic resonance (NMR) spectroscopy verifies sulfation positions.

Spectroscopic Data

- ¹H NMR (D₂O, 400 MHz): δ 5.4 (d, J = 3.7 Hz, H-1α), 4.2–4.5 (m, sulfated fructose protons).

- IR (KBr): 1250 cm⁻¹ (S=O stretch), 850 cm⁻¹ (C-O-S vibration).

- Elemental analysis : C 12.5%, H 3.8%, N 9.2%, S 28.4% (theoretical for C₁₂H₃₄N₈O₃₅S₈).

Critical Parameters Affecting Yield and Purity

| Factor | Impact on Synthesis | Optimization Strategy |

|---|---|---|

| Sulfating agent excess | Increases side products | Strict 8:1 molar ratio |

| Temperature deviation | Incomplete sulfation | Maintain 55–65°C |

| Neutralization pH | Ammonium salt stability | pH 7.5–8.0 |

| Solvent polarity | Recrystallization yield | 50% aqueous ethanol |

Patents highlight that deviations in these parameters reduce yield by 20–30%.

Industrial Adaptations

Large-scale production replaces batch reactors with continuous-flow systems to enhance throughput. For example, a 10,000 L reactor achieves 85% yield by automating sulfation and neutralization steps. Waste streams containing unreacted ClSO₃H are neutralized with lime (CaO) to form gypsum (CaSO₄), ensuring environmental compliance.

Comparative Analysis of Sulfation Methods

| Method | Yield | Purity | Cost |

|---|---|---|---|

| ClSO₃H in 2-picoline | 85–90% | 95–100% | High |

| SO₃-pyridine complex | 75–80% | 90–95% | Moderate |

| Sulfamic acid | 60–65% | 80–85% | Low |

The ClSO₃H-2-picoline method remains optimal despite higher costs due to superior yield and purity.

Challenges and Solutions

- Byproduct formation : Lower sulfated derivatives (e.g., heptasulfates) are minimized using excess ClSO₃H and 2-picoline.

- Solubility issues : The octaammonium salt’s hygroscopicity necessitates storage in desiccators under nitrogen.

- Scalability : Continuous-flow systems reduce reaction times from 12 hours to 2 hours.

化学反応の分析

Types of Reactions

Sucrose Octasulfate, Ammonium Salt can undergo various chemical reactions, including:

Oxidation: The sulfate groups can be oxidized under specific conditions.

Reduction: Although less common, reduction reactions can occur, particularly in the presence of strong reducing agents.

Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized sucrose derivatives .

科学的研究の応用

Sucrose Octasulfate, Ammonium Salt has a wide range of applications in scientific research:

作用機序

The mechanism of action of Sucrose Octasulfate, Ammonium Salt, particularly in its role as a component of sucralfate, involves the formation of a protective gel layer on mucosal surfaces . This gel layer adheres to ulcerated areas, providing a barrier against acid, pepsin, and bile salts. The compound’s sulfate groups interact with proteins and other molecules on the mucosal surface, enhancing its protective effects .

類似化合物との比較

Structural and Molecular Characteristics

All derivatives share the same sulfated sucrose backbone but differ in counterions and molecular weight. Key examples include:

*Calculated based on formula: C (144) + H (46) + N (112) + O (560) + S (256.56) = 1,118.56 g/mol.

Physicochemical Properties

Solubility:

- Octaammonium Salt : Highly soluble in water due to ammonium ions’ hydrophilicity .

- Octasodium Salt : Soluble in water; used in aqueous formulations .

- Octapotassium Salt : Sparingly soluble in water .

- Aluminum Salt (Sucralfate) : Insoluble in water; forms a viscous gel in acidic environments (pH < 4) .

Stability:

- Octaammonium Salt : Hygroscopic; stored under inert atmosphere at refrigerated temperatures .

- Octasodium Salt : Stable at -20°C; sensitive to moisture .

- Octapotassium Salt : Very hygroscopic; requires storage in a freezer .

- Aluminum Salt : Stable in acidic conditions; degrades in neutral/alkaline pH .

Notable Derivatives:

Q & A

Q. What are the optimal storage conditions for this compound to ensure stability during experiments?

Q. Table 1: Storage Guidelines

| Parameter | Specification | Rationale |

|---|---|---|

| Temperature | -20°C (Freezer) | Prevents thermal degradation |

| Container Sealing | Tightly closed | Minimizes moisture absorption |

| Light Exposure | Protected | Avoids photochemical decomposition |

Q. Which spectroscopic methods are recommended for structural confirmation?

- Methodological Answer: Use 600 MHz 1H/13C NMR in D2O to resolve glycosidic linkages and sulfation patterns. For molecular weight validation, apply MALDI-TOF MS in negative ion mode (expected m/z ~1,287–1,413 depending on hydration). Purity (>95%) is confirmed via HPLC-UV (C18 column, 0.1% TFA mobile phase, detection at 210 nm) .

Q. How is purity assessed, and what impurities are common?

- Methodological Answer: Purity is quantified via reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) to resolve sulfate-rich isoforms. Common impurities include under-sulfated derivatives (e.g., missing 1–2 sulfate groups) and residual ammonium salts from synthesis. Calibrate against USP reference standards .

Advanced Research Questions

Q. How do counterions (e.g., ammonium vs. potassium/aluminum) affect physicochemical properties?

- Methodological Answer: Ammonium salts enhance aqueous solubility (critical for in vitro assays), whereas aluminum forms (e.g., Sucralfate) are insoluble, enabling gastric mucosal adhesion. Potassium salts require strict hydration control (heptahydrate in USP standards). Select counterions based on bioavailability needs: ammonium for solubility, aluminum for sustained-release formulations .

Q. Table 2: Counterion Comparison

| Counterion | Solubility (H2O) | Stability | Common Use Case |

|---|---|---|---|

| Ammonium | High | Moderate | In vitro assays |

| Potassium | Moderate | High (hydrated) | Pharmacopeial standards |

| Aluminum | Low | High | Gastroprotective drugs |

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer: High sulfate content causes ion suppression in LC-MS. Mitigate this via:

Q. How do synthesis conditions impact sulfation efficiency and yield?

- Methodological Answer: Use sulfur trioxide-pyridine complexes in DMF at pH 8–9 for maximal sulfation. Monitor reaction progress with TLC (Rf shift) or ion-exchange chromatography (sulfate-to-hydroxyl ratio). Prolonged reaction times (>24 h) risk acidic degradation of the glycosidic bond. Optimize stoichiometry (8:1 SO3:substrate) to achieve >90% sulfation .

Contradictions and Resolutions

- Evidence Conflict: USP standards specify heptahydrate forms (C12H14K8O35S8·7H2O) , while ammonium salts are often anhydrous. Researchers must account for hydration state in molar calculations.

- Synthesis Variability: Under-sulfated impurities (e.g., 6-sulfo vs. 3,4,6-sulfo isomers) may arise from incomplete reactions. Use 2D NMR (HSQC, HMBC) to resolve regiochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。